molecular formula C16H17N3O3 B268760 N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

Número de catálogo B268760
Peso molecular: 299.32 g/mol
Clave InChI: MHRKJEQASFGNKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-219 belongs to the class of MDM2-p53 inhibitors, which specifically target the interaction between the MDM2 protein and the tumor suppressor protein p53. This interaction is essential for the degradation of p53, which is a key regulator of cell cycle arrest and apoptosis. Inhibition of this interaction by MI-219 can lead to the activation of p53 and subsequent cell death in cancer cells.

Mecanismo De Acción

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide specifically targets the interaction between MDM2 and p53, which is essential for the degradation of p53. By inhibiting this interaction, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can lead to the activation of p53 and subsequent cell death in cancer cells. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells through other mechanisms, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to its effects on the MDM2-p53 pathway, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to inhibit the activity of various signaling pathways that are involved in cancer cell survival and proliferation, including the PI3K/AKT/mTOR pathway and the NF-κB pathway. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to induce oxidative stress and DNA damage in cancer cells, which can lead to cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has several advantages for lab experiments, including its high potency and specificity for the MDM2-p53 pathway, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential as a combination therapy. However, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide also has several limitations, including its poor solubility in aqueous solutions, its susceptibility to degradation in biological fluids, and its potential toxicity at high doses.

Direcciones Futuras

There are several future directions for the study of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and its potential therapeutic applications. One direction is the development of more potent and selective MDM2-p53 inhibitors that can overcome the limitations of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and other MDM2-p53 inhibitors. Finally, the clinical development of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and other MDM2-p53 inhibitors as cancer therapeutics is an important future direction, which will require further preclinical and clinical studies to evaluate their safety and efficacy.

Métodos De Síntesis

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most commonly used methods involves the reaction of 4-aminophenyl isonicotinate with 2-methoxyethyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with trifluoroacetic acid to remove the protecting group and obtain N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide.

Aplicaciones Científicas De Investigación

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can effectively inhibit the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.

Propiedades

Nombre del producto

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

Fórmula molecular

C16H17N3O3

Peso molecular

299.32 g/mol

Nombre IUPAC

N-[4-(2-methoxyethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-22-11-10-18-15(20)12-2-4-14(5-3-12)19-16(21)13-6-8-17-9-7-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)

Clave InChI

MHRKJEQASFGNKC-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

SMILES canónico

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.